molecular formula C25H32BrFO7 B13955316 9-Bromo-6-fluoro-11-hydroxy-3,20-dioxopregn-4-ene-17,21-diyl diacetate CAS No. 54604-74-9

9-Bromo-6-fluoro-11-hydroxy-3,20-dioxopregn-4-ene-17,21-diyl diacetate

Cat. No.: B13955316
CAS No.: 54604-74-9
M. Wt: 543.4 g/mol
InChI Key: MJASUOHMKCQDRV-JQONZFQMSA-N
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Description

17,21-DIACETYLOXY-9-BROMO-6-FLUORO-11-HYDROXYPREGN-4-ENE-3,20-DIONE is a synthetic steroid compound. It is characterized by the presence of multiple functional groups, including hydroxyl, acetoxy, bromo, and fluoro groups. This compound is part of the pregnane steroid family, which is known for its significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17,21-DIACETYLOXY-9-BROMO-6-FLUORO-11-HYDROXYPREGN-4-ENE-3,20-DIONE involves multiple steps. One of the methods includes starting with 16α,17α-epoxy-11α-hydroxypregn-4-ene-3,20-dione. The steps include:

    Sulfonation and Elimination: The 11α-hydroxy group is sulfonated and eliminated to form a 9(11)-double bond.

    Epoxide Ring Opening: The epoxide ring is opened using hydrobromic acid, followed by debromination to form the 17α-hydroxy group.

    Iodination and Acetylation: The 21-position is iodinated, and the iodine atom is replaced with an acetoxy group. The 17-hydroxy group is then acetylated.

    Addition of Bromine: Bromine is added to the 9(11)-double bond to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory methods, with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

17,21-DIACETYLOXY-9-BROMO-6-FLUORO-11-HYDROXYPREGN-4-ENE-3,20-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The bromo and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 17,21-diacetyloxy-9-bromo-6-fluoro-11-oxopregn-4-ene-3,20-dione.

Scientific Research Applications

17,21-DIACETYLOXY-9-BROMO-6-FLUORO-11-HYDROXYPREGN-4-ENE-3,20-DIONE has various applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other steroid compounds.

    Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of inflammatory and autoimmune diseases.

    Industry: It may be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 17,21-DIACETYLOXY-9-BROMO-6-FLUORO-11-HYDROXYPREGN-4-ENE-3,20-DIONE involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing gene expression. This can lead to various biological effects, including anti-inflammatory and immunosuppressive actions.

Comparison with Similar Compounds

Similar Compounds

  • 9α-Fluoro-11β,17α,21-trihydroxypregn-4-ene-3,20-dione
  • 9α-Bromo-11β,17α,21-trihydroxypregn-4-ene-3,20-dione
  • 6α-Fluoro-11β,17α,21-trihydroxypregn-4-ene-3,20-dione

Uniqueness

17,21-DIACETYLOXY-9-BROMO-6-FLUORO-11-HYDROXYPREGN-4-ENE-3,20-DIONE is unique due to the presence of both bromo and fluoro groups, which can significantly influence its biological activity and chemical reactivity. The acetoxy groups at positions 17 and 21 also contribute to its distinct properties, affecting its solubility and interaction with biological targets.

Properties

CAS No.

54604-74-9

Molecular Formula

C25H32BrFO7

Molecular Weight

543.4 g/mol

IUPAC Name

[2-[(8S,9R,10S,13S,14S,17R)-17-acetyloxy-9-bromo-6-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C25H32BrFO7/c1-13(28)33-12-21(32)24(34-14(2)29)8-6-16-17-10-19(27)18-9-15(30)5-7-22(18,3)25(17,26)20(31)11-23(16,24)4/h9,16-17,19-20,31H,5-8,10-12H2,1-4H3/t16-,17-,19?,20?,22-,23-,24-,25-/m0/s1

InChI Key

MJASUOHMKCQDRV-JQONZFQMSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC([C@]3([C@H]2CC(C4=CC(=O)CC[C@@]43C)F)Br)O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)CCC43C)F)Br)O)C)OC(=O)C

Origin of Product

United States

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